3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, a nitro group, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, sulfonamide, nitro, and benzamide groups would likely influence its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the sulfonamide and benzamide groups could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and lipophilicity .Scientific Research Applications
Antimicrobial Activity
The compound 3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and its derivatives demonstrate significant potential in antimicrobial activity. Studies have synthesized various fluoro substituted sulphonamide benzothiazole compounds, including thiazole derivatives for antimicrobial screening. These compounds, due to their structural characteristics, exhibit a wide range of biodynamic properties. The synthesis of these compounds involves complex reactions starting from 3-chloro-4-fluoro aniline, suggesting their potent biodynamic agents due to the presence of fluorobenzenes and 2-substituted benzothiazoles (Jagtap et al., 2010).
Synthesis and Structural Studies
Research on the synthesis and structural studies of related compounds highlights the development of new nitro and sulfonamide derivatives. An improved procedure for the synthesis of these compounds demonstrates the significance of the sulfamoyl group and the role of electron-withdrawing substituents in the compound's efficacy. The structural analysis through spectroscopic methods confirms the complex nature of these molecules (Shlenev et al., 2017).
Anticancer and PI3K/mTOR Inhibition
One of the notable applications of similar compounds is in cancer research, where derivatives of the this compound structure serve as inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These inhibitors show potent and efficacious in vitro and in vivo activities. The structural modifications aim to improve metabolic stability and reduce toxicities, making them valuable in developing anticancer therapies (Stec et al., 2011).
Antimalarial and COVID-19 Research
The antimalarial potential of sulfonamide derivatives, including computational calculations and molecular docking studies, reveals the adaptability of these compounds against various diseases. The exploration into their effectiveness against COVID-19 provides a testament to the versatility of these molecules in drug discovery, demonstrating significant activity through molecular docking against SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O5S2/c21-13-4-7-16(8-5-13)32(29,30)24-14-3-1-2-12(10-14)19(26)23-20-22-17-9-6-15(25(27)28)11-18(17)31-20/h1-11,24H,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWOGNSNSWYVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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